2-[4-(2-fluorophenyl)phenyl]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid typically involves the following steps:
Grignard Reaction: The initial step involves the preparation of a Grignard reagent from 4-bromo-2-fluorobiphenyl and magnesium in tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with methyl chloroacetate to form the corresponding ester.
Hydrolysis and Acidification: The ester is hydrolyzed and acidified to yield 2’-Fluoro-alpha-methyl-4-biphenylacetic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-alpha-methyl-4-biphenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2’-Fluoro-alpha-methyl-4-biphenylacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX enzymes, this compound reduces inflammation, pain, and fever . Additionally, it acts as a gamma-secretase inhibitor, lowering amyloid-beta 42 levels, which is significant in Alzheimer’s disease research .
Comparison with Similar Compounds
Flurbiprofen: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with comparable analgesic and antipyretic effects.
Naproxen: Known for its long-lasting anti-inflammatory effects.
Uniqueness: 2’-Fluoro-alpha-methyl-4-biphenylacetic acid is unique due to its fluorine substitution, which enhances its metabolic stability and potency . Its ability to inhibit gamma-secretase and lower amyloid-beta 42 levels also sets it apart from other NSAIDs .
Properties
CAS No. |
5005-84-5 |
---|---|
Molecular Formula |
C15H13FO2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18) |
InChI Key |
MSUHIIYPJIGYBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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